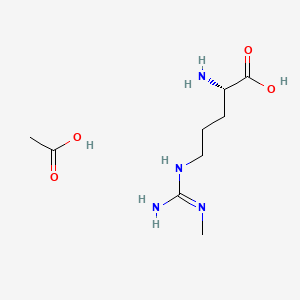
Lomefloxacin hydrochloride
Vue d'ensemble
Description
Lomefloxacin hydrochloride, also known as Maxaquin, Okacyn, and Uniquin, is a fluoroquinolone antibiotic . It is used to treat various bacterial infections, such as bronchitis and urinary tract infections . It may also be used for purposes other than those listed in the medication guide .
Molecular Structure Analysis
Lomefloxacin hydrochloride is a small molecule with a molecular weight of 387.81 and a molecular formula of C17H19F2N3O3.HCl . Its structure includes a fluoroquinolone backbone, which is common among antibiotics in this class .
Chemical Reactions Analysis
Lomefloxacin hydrochloride undergoes various chemical reactions. For instance, it has been studied for its photocatalytic degradation using magnesium titanate under visible light-driven energy sources . The study revealed that reactive species, namely, electron, hole, hydroxyl, and superoxide radicals, comprised the primary photocatalytic mechanism for Lomefloxacin degradation .
Applications De Recherche Scientifique
Photocatalytic Degradation in Water Treatment
Lomefloxacin hydrochloride has been utilized in the field of environmental science for the photocatalytic degradation of antibiotics in water systems. This application is crucial due to the human health risks posed by antibiotics in water, which can lead to increased antibacterial activity and environmental toxicity. Studies have shown that using magnesium titanate (MgTiO3) under visible light-driven energy sources can effectively degrade lomefloxacin, with optimal conditions being 30 mg/L of catalyst to degrade 10 mg/L of lomefloxacin over 150 minutes with 30-W LED irradiation . This highlights the potential of advanced oxidation processes as an effective treatment technology for persistent antibiotics in aqueous environments.
Ophthalmic Drug Delivery
In the pharmaceutical field, Lomefloxacin hydrochloride has been explored for its use in ophthalmic drug delivery. A study focused on the formulation and optimization of a chitosan-Lomefloxacin HCl nanosuspension intended for ocular delivery . The research aimed to enhance the antimicrobial activity and prolong the duration of the drug’s effect. The optimized nanosuspension showed promising results, including prolonged drug release for over 8 hours and a threefold increase in the amount permeated through bovine cornea compared to the drug solution. This could potentially lead to more effective treatments for ocular infections.
Antibiotic Wastewater Treatment
Another significant application of Lomefloxacin hydrochloride is in the treatment of antibiotic wastewater. The bacteriostatic activity of antibiotics presents challenges for traditional biological methods used to treat organic wastewater. However, the preparation of Au/TiO2 has demonstrated efficient photocatalytic degradation of Lomefloxacin antibiotic wastewater . This innovative approach could offer a more effective solution for managing the environmental impact of antibiotic waste.
Photothermal Catalytic Degradation
Lomefloxacin hydrochloride is also used in photothermal catalytic degradation processes. The nano Au/TiO2 composite has been prepared for the efficient degradation of Lomefloxacin in wastewater . This method leverages the localized surface plasmon resonance effect of gold to convert long-wavelength light into heat, which, in combination with the photogenerated carriers from TiO2 support, synergistically promotes the degradation of Lomefloxacin. This application is particularly relevant for addressing the issue of water pollution caused by antibiotics.
Advanced Oxidation Processes
The role of Lomefloxacin hydrochloride in advanced oxidation processes is another area of interest. The compound’s degradation under visible light photocatalysis using magnesium titanate is a testament to the effectiveness of such processes in treating persistent antibiotics in the environment . This application is essential for reducing the spread of antibiotic-resistant genes and mitigating toxicity to aquatic species and humans.
Nanomaterials in Environmental Remediation
Lomefloxacin hydrochloride’s interaction with nanomaterials like magnesium titanate and Au/TiO2 for environmental remediation purposes is a growing field of research. These nanomaterials are studied for their morphology, functional, and optical characteristics to optimize their use in the degradation of persistent pollutants like Lomefloxacin . The development of such nanomaterials could significantly advance the capabilities of environmental cleanup technologies.
Mécanisme D'action
Target of Action
Lomefloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA .
Mode of Action
The bactericidal action of Lomefloxacin hydrochloride results from its interference with the activity of DNA gyrase and topoisomerase IV . This interference inhibits the transcription and replication of bacterial DNA, thereby preventing the bacteria from multiplying .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption leads to the cessation of bacterial cell division and eventually results in the death of the bacteria .
Pharmacokinetics
Approximately 95% to 98% of a single oral dose of Lomefloxacin is absorbed in healthy volunteers . The absorption is rapid, indicating good bioavailability . The elimination half-life of Lomefloxacin is about 7-8 hours, and it is prolonged in patients with renal impairment .
Result of Action
The primary result of Lomefloxacin’s action is the death of the bacteria, leading to the resolution of the bacterial infection . It is used to treat bacterial infections including bronchitis and urinary tract infections (UTIs), and it has also been employed for the prophylaxis of UTIs prior to surgery .
Action Environment
The efficacy and stability of Lomefloxacin can be influenced by various environmental factors. For instance, Lomefloxacin is associated with phototoxicity, indicating that exposure to sunlight or artificial ultraviolet light can affect its action . Furthermore, Lomefloxacin forms a magnesium chelate with itself, which could potentially influence its action in environments with varying magnesium levels .
Safety and Hazards
Lomefloxacin hydrochloride is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . It may interfere with bone development and is not approved for use by children younger than 12 years of age .
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEBLAPZMOQCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98079-51-7 (Parent) | |
| Record name | Lomefloxacin hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045527 | |
| Record name | Lomefloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lomefloxacin hydrochloride | |
CAS RN |
98079-52-8 | |
| Record name | Lomefloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98079-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomefloxacin hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomefloxacin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lomefloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMEFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VC7S3ZXXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B1674959.png)

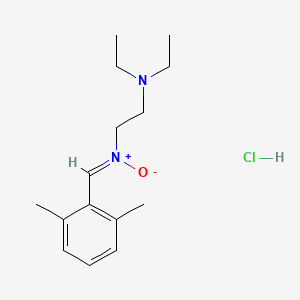
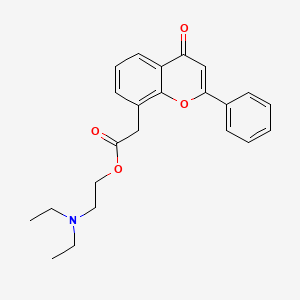
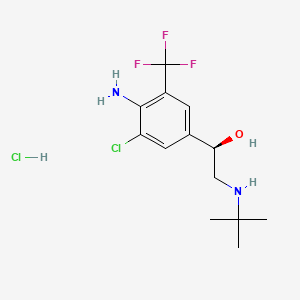
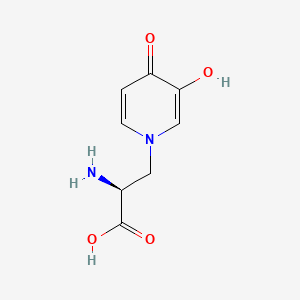
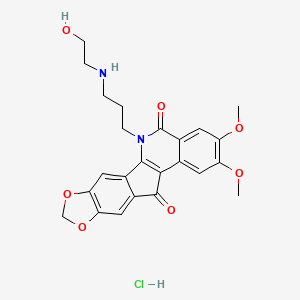

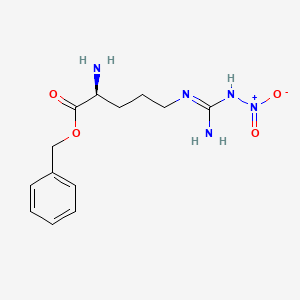
![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)

![Methyl (3S,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate;hydrochloride](/img/structure/B1674979.png)
